molecular formula C10H12O2S B186762 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid CAS No. 40133-08-2

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid

Cat. No.: B186762
CAS No.: 40133-08-2
M. Wt: 196.27 g/mol
InChI Key: FUUKNDGHOIUHLN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid (CAS: 40133-08-2) is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused with a thiophene moiety and a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.27 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of derivatives targeting antiviral, antitumor, and receptor-modulating activities. Its structural uniqueness—combining conformational flexibility from the cycloheptane ring with the electronic properties of the thiophene and carboxylic acid groups—makes it a versatile scaffold for drug discovery .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)9-6-7-4-2-1-3-5-8(7)13-9/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUKNDGHOIUHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390294
Record name 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-08-2
Record name 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

Cycloheptanone reacts with ethyl cyanoacetate under basic conditions to form a Knoevenagel adduct, which undergoes sulfur incorporation via nucleophilic attack. Cyclization yields the 2-aminothiophene intermediate, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6), as reported in a 2021 study. The reaction typically uses diethylamine or piperidine in methanol or ethanol at 20°C, achieving yields up to 90%. Recent advancements employ catalytic piperidinium borate salts, reducing base loading to 10 mol% while maintaining efficiency.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes saponification or acid-catalyzed hydrolysis to yield the target carboxylic acid. For example, refluxing the ester with aqueous NaOH or HCl in ethanol converts the ethyl ester group to a carboxylic acid. A 2016 study demonstrated this step using 1 M hydrochloric acid, followed by crystallization from ethanol to obtain the final product.

Table 1: Gewald Reaction Optimization Parameters

ParameterTypical RangeOptimal Conditions
Base CatalystDiethylamine, PiperidinePiperidinium borate (10 mol%)
Temperature20–80°C20°C (room temperature)
SolventMethanol, EthanolEthanol
Reaction Time6–24 hours12 hours
Yield (Ester Intermediate)70–90%90%

Cyclocondensation of Functionalized Thiophenes

Alternative routes involve cyclizing pre-functionalized thiophene precursors. For instance, 2-carboxythiophenes can undergo ring-expansion reactions with cycloheptane derivatives.

Acid Anhydride-Mediated Cyclization

A 2016 study synthesized cyclohepta[b]thiophene analogs by refluxing ethyl 2-amino derivatives with acid anhydrides in glacial acetic acid. While this method primarily generates ester derivatives, subsequent hydrolysis steps (e.g., using NaOH) yield the carboxylic acid. For example, ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate was hydrolyzed to the carboxylic acid with 36% yield after crystallization.

Triazole Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce triazole moieties to the thiophene core. While this approach focuses on generating hybrid pharmacophores, the carboxylic acid functionality is retained through protective group strategies. For example, 1-(3-carboxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1H-triazole-4-carboxylic acid was synthesized using sodium azide and ethyl acetoacetate, followed by acid hydrolysis.

Catalytic and Green Chemistry Approaches

Recent efforts prioritize sustainable methods, such as recyclable catalysts and solvent-free conditions.

Piperidinium Borate Catalysis

A 2023 study demonstrated the use of piperidinium borate as a recyclable conjugate acid-base pair for Gewald reactions. This method reduces waste and improves atom economy, achieving comparable yields (85–90%) while allowing catalyst reuse for up to five cycles. The protocol was validated for synthesizing 2-aminothiophenes, including intermediates relevant to this compound.

Solvent Optimization

Ethanol and water mixtures are increasingly favored over traditional solvents like DMF or THF. A 2021 study reported using ethanol-water (3:1) for hydrolysis steps, enhancing yield reproducibility and reducing environmental impact.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Gewald Reaction85–9012–24 hoursHighModerate
Acid Anhydride36–5016–20 hoursModerateHigh (glacial acetic acid)
Catalytic (Piperidinium)9012 hoursHighLow

The Gewald reaction remains the most efficient and scalable method, particularly with catalytic piperidinium borate. Acid anhydride-mediated cyclization offers modularity for derivative synthesis but suffers from lower yields and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C₁₀H₁₂O₂S
  • Molecular Weight : 196.27 g/mol
  • CAS Number : 40133-08-2
  • MDL Number : MFCD01927322

Structural Information

The compound features a cycloheptathiophene ring system, which contributes to its unique reactivity and potential applications in diverse chemical reactions.

Medicinal Chemistry

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid has shown promise in medicinal chemistry due to its structural similarity to various bioactive compounds. Research indicates potential applications in:

  • Anti-inflammatory Agents : The compound's carboxylic acid functional group may contribute to anti-inflammatory activity by modulating pathways involved in inflammation.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines.

Organic Synthesis

The unique structure of this compound makes it a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can serve as a precursor for synthesizing complex organic molecules and pharmaceuticals.
  • Functionalization Reactions : The compound can undergo various functionalization reactions, providing pathways to introduce different functional groups for further chemical modifications.

Materials Science

In materials science, this compound is being explored for its potential use in developing novel materials:

  • Polymer Chemistry : Its unique properties may allow it to be incorporated into polymer matrices to enhance material characteristics such as flexibility and thermal stability.
  • Nanotechnology : Research is ongoing into its potential applications in nanomaterials, particularly in the development of nanocomposites with enhanced mechanical properties.

Agrochemicals

The compound's structural features may also lend themselves to applications in agrochemicals:

  • Pesticide Development : There is potential for the development of new pesticide formulations that leverage the compound's unique properties to improve efficacy and reduce environmental impact.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further drug development.

Case Study 2: Synthesis of Novel Compounds

Research conducted on the synthesis of novel compounds using this tetrahydrothiophene derivative demonstrated its utility as a versatile building block. The study highlighted its role in synthesizing compounds with potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid, highlighting differences in substituents, biological activity, and applications:

Compound Name Structural Features Biological Activity Key Applications References
This compound Carboxylic acid at C2, cycloheptane-thiophene core Intermediate for further derivatization Antiviral, antitumor, and receptor modulator synthesis
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Ethyl ester at C3, amino group at C2 Precursor for antitumor agents Synthesized via condensation with malononitrile or cyanoacetate
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (Compound 59) Amino at C2, carboxylic acid at C3 80% adenosine A1 receptor (A1AR) allosteric enhancer activity Superior to PD81,723 (28% activity) in modulating A1AR
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide (4a) Acetamido at C2, cyano at C3 Antitumor activity (tested against HepG2 and MCF-7 cell lines) Synthesized via acetylation of 2-amino derivatives
2-(5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamido) derivative (Compound 15) Triazolopyrimidine-carboxamido substituent Not explicitly reported; likely antiviral or kinase inhibitor Synthesized via LiOH-mediated hydrolysis in THF/H₂O
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester Schiff base linkage, cyclopentane-thiophene core Chelation and photochromic properties Studied for coordination chemistry applications

Key Findings

Biological Activity: The 2-amino-3-carboxylic acid derivative (Compound 59) exhibits 80% allosteric enhancer activity at A1AR, outperforming classical enhancers like PD81,723 . Acetamido derivatives (e.g., 4a) demonstrate moderate antitumor activity, with IC₅₀ values in the micromolar range against liver and breast cancer cell lines .

Synthetic Flexibility :

  • The parent carboxylic acid is frequently converted to acid chlorides (e.g., S4 in ) for amide or ester formation, enabling rapid diversification .
  • Ethyl ester derivatives (e.g., ) are common intermediates, synthesized via nucleophilic substitution or condensation reactions .

Structural Advantages: The cyclohepta[b]thiophene core provides greater conformational flexibility compared to smaller rings (e.g., cyclopenta[b]thiophene), enhancing binding to diverse biological targets . Electron-withdrawing groups (e.g., carboxylic acid, cyano) at C2/C3 improve solubility and modulate electronic properties for receptor interactions .

Contrasts with Analogues :

  • Cyclopenta[b]thiophene derivatives (e.g., ) exhibit restricted ring flexibility, limiting their utility in allosteric modulation compared to cyclohepta analogues .
  • Tetrahydrobenzo[b]thiophenes lack the seven-membered ring, resulting in lower AE activity at A1AR (e.g., 28% for PD81,723 vs. 80% for Compound 59) .

Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 40133-08-2 C₁₀H₁₂O₂S 196.27 Carboxylic acid
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 184174-81-0 C₁₁H₁₅NO₂S 225.30 Amino, ethyl ester
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid N/A C₁₀H₁₃NO₂S 227.28 Amino, carboxylic acid

Biological Activity

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid (CAS Number: 40133-08-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and applications in drug development.

  • Molecular Formula : C10H12O2S
  • Molecular Weight : 196.27 g/mol
  • CAS Number : 40133-08-2
  • Solubility : Soluble in methanol and ethanol

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study conducted by El-Sayed et al. (2020) evaluated the compound's activity against multiple human cancer cell lines using the National Cancer Institute (NCI) 60-cell line screen. The results demonstrated significant cytotoxicity with GI50 values indicating effective inhibition of cancer cell proliferation.

Cell LineGI50 Value (µM)
HCT116 (Colon)5.4
MCF7 (Breast)3.1
A549 (Lung)4.7

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis through the mitochondrial pathway. The compound appears to activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to increased cell death in malignant cells.

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A recent study published in the Journal of Medicinal Chemistry evaluated various derivatives of cyclohepta[b]thiophene compounds for their anticancer properties. The researchers found that modifications to the carboxylic acid group significantly influenced biological activity, with some derivatives exhibiting enhanced potency compared to the parent compound .
  • Anti-inflammatory Research : Another investigation focused on the compound’s ability to modulate immune responses in a murine model of arthritis. Results indicated that treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls .

Q & A

Q. What are the established synthetic routes for preparing 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid and its derivatives?

  • Methodological Answer: Synthesis typically involves multi-step procedures starting from ethyl ester precursors. For example:
  • Step 1: Acylation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) under basic conditions (Method B) yields intermediates with ~64% efficiency .
  • Step 2: Hydrolysis of the ester group to the carboxylic acid using 6M HCl under reflux (4–6 hours), followed by neutralization to pH 5–6, precipitates the product (Method C, 29% yield) .
  • Key Reagents: Ethanol, acyl chlorides, hydrochloric acid.

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

  • Methodological Answer: Essential techniques include:
  • 1H NMR: Assigns cycloheptane protons (δ 1.60–3.20, multiplet) and aromatic substituents (e.g., δ 7.45–7.90 for 4-chlorobenzoyl derivatives) .
  • IR Spectroscopy: Confirms carboxylic acid O–H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves hydrogen-bonded dimers (O–H···O, 2.64 Å bond length) and planar carboxyl groups .

Table 1: Representative Spectroscopic Data

TechniqueKey ObservationsReference
1H NMR (CDCl3)δ 1.60–1.70 (m, 4H, cycloheptane CH2)
IR1700 cm⁻¹ (C=O stretch)
X-rayO–H···O hydrogen bonds (2.64 Å)

Q. How can researchers optimize hydrolysis conditions to improve yields of the carboxylic acid?

  • Methodological Answer:
  • Acid Concentration: Use 6M HCl to ensure complete ester cleavage.
  • Temperature: Reflux for 4–6 hours to drive the reaction to completion.
  • Workup: Neutralize to pH 5–6 post-hydrolysis to precipitate pure product. Yields up to 64% are achievable with controlled stoichiometry (2:1 H2O:ester ratio) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -Cl, -F) on the benzoyl group influence the compound’s properties?

  • Methodological Answer:
  • Acidity: Electron-withdrawing groups (e.g., -Cl) lower the pKa of the carboxylic acid by 0.5–1.0 units.
  • Crystal Packing: Substituents alter π-π stacking and hydrogen-bonding networks. For example, 4-chlorobenzoyl derivatives exhibit tighter packing (XRD data) .
  • Spectroscopic Shifts: UV-Vis spectra show bathochromic shifts (Δλ ≈10 nm) with electron-deficient aryl groups .

Q. What mechanistic insights explain cyclization efficiency during synthesis of the cyclohepta[b]thiophene core?

  • Methodological Answer:
  • Cyclization Pathway: Intramolecular nucleophilic attack is favored by electron-withdrawing ester groups activating the thiophene ring.
  • Transition State: DFT studies suggest chair-like cycloheptane conformations stabilize intermediates.
  • Optimization: Use NaOEt in ethanol at 80°C to enhance reaction rates and yields (~70%) .

Q. How can researchers resolve discrepancies in reported melting points or NMR data for derivatives?

  • Methodological Answer:
  • Polymorphism Screening: Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Solvent Effects: Compare NMR data in CDCl3 vs. DMSO-d6 to isolate solvent-induced shifts.
  • Validation: Cross-check with elemental analysis (C, H, N within ±0.4%) and high-resolution mass spectrometry .

Data Contradiction Analysis

  • Example Issue: Discrepancies in reported yields for ester hydrolysis (29% vs. 64%).
    • Resolution: Variability arises from differences in acid concentration, reaction time, and workup protocols. Standardizing conditions (e.g., 6M HCl, 6-hour reflux) reduces inconsistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid

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